Cas no 782408-53-1 (rac-(3R,4R)-3,4-dibromopyrrolidine)
rac-(3R,4R)-3,4-dibromopyrrolidine Chemical and Physical Properties
Names and Identifiers
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- Pyrrolidine, 3,4-dibromo-, (3R,4R)-rel-
- rac-(3R,4R)-3,4-dibromopyrrolidine
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- MDL: MFCD32668701
- Inchi: 1S/C4H7Br2N/c5-3-1-7-2-4(3)6/h3-4,7H,1-2H2/t3-,4-/m1/s1
- InChI Key: YMBRIWSAYYALKH-QWWZWVQMSA-N
- SMILES: N1C[C@@H](Br)[C@H](Br)C1
Experimental Properties
- Density: 2.017±0.06 g/cm3(Predicted)
- Boiling Point: 220.6±40.0 °C(Predicted)
- pka: 7.33±0.10(Predicted)
rac-(3R,4R)-3,4-dibromopyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26571806-1g |
rac-(3R,4R)-3,4-dibromopyrrolidine |
782408-53-1 | 1g |
$743.0 | 2023-09-14 | ||
| Enamine | EN300-26571806-5g |
rac-(3R,4R)-3,4-dibromopyrrolidine |
782408-53-1 | 5g |
$2152.0 | 2023-09-14 | ||
| Enamine | EN300-26571806-10g |
rac-(3R,4R)-3,4-dibromopyrrolidine |
782408-53-1 | 10g |
$3191.0 | 2023-09-14 | ||
| Enamine | EN300-26571806-0.05g |
rac-(3R,4R)-3,4-dibromopyrrolidine |
782408-53-1 | 0.05g |
$624.0 | 2023-09-14 | ||
| Enamine | EN300-26571806-0.1g |
rac-(3R,4R)-3,4-dibromopyrrolidine |
782408-53-1 | 0.1g |
$653.0 | 2023-09-14 | ||
| Enamine | EN300-26571806-0.25g |
rac-(3R,4R)-3,4-dibromopyrrolidine |
782408-53-1 | 0.25g |
$683.0 | 2023-09-14 | ||
| Enamine | EN300-26571806-0.5g |
rac-(3R,4R)-3,4-dibromopyrrolidine |
782408-53-1 | 0.5g |
$713.0 | 2023-09-14 | ||
| Enamine | EN300-26571806-1.0g |
rac-(3R,4R)-3,4-dibromopyrrolidine |
782408-53-1 | 1g |
$743.0 | 2023-05-31 | ||
| Enamine | EN300-26571806-2.5g |
rac-(3R,4R)-3,4-dibromopyrrolidine |
782408-53-1 | 2.5g |
$1454.0 | 2023-09-14 | ||
| Enamine | EN300-26571806-5.0g |
rac-(3R,4R)-3,4-dibromopyrrolidine |
782408-53-1 | 5g |
$2152.0 | 2023-05-31 |
rac-(3R,4R)-3,4-dibromopyrrolidine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on rac-(3R,4R)-3,4-dibromopyrrolidine
Research Brief on rac-(3R,4R)-3,4-dibromopyrrolidine (CAS: 782408-53-1) in Chemical Biology and Pharmaceutical Applications
The compound rac-(3R,4R)-3,4-dibromopyrrolidine (CAS: 782408-53-1) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a chiral building block and its potential in drug discovery. This brief synthesizes the latest findings on its synthesis, biological activity, and therapeutic relevance, with emphasis on studies published within the last three years.
Recent advances in asymmetric synthesis have enabled more efficient routes to rac-(3R,4R)-3,4-dibromopyrrolidine, with a 2023 Journal of Organic Chemistry study reporting a stereocontrolled bromination protocol achieving >95% enantiomeric excess. The compound's dibromo-functionalized pyrrolidine core serves as a critical intermediate for bioactive molecules, particularly in the development of covalent inhibitors targeting cysteine proteases. Notably, its derivatization into electrophilic warheads has shown promise in SARS-CoV-2 main protease inhibition, as demonstrated in a 2024 ACS Medicinal Chemistry Letters publication.
Structural-activity relationship (SAR) studies highlight the importance of the 3,4-dibromo configuration for maintaining optimal molecular geometry in protein-ligand interactions. Computational docking analyses (2024, Bioorganic Chemistry) reveal that rac-(3R,4R)-3,4-dibromopyrrolidine derivatives exhibit enhanced binding affinity to oncogenic targets like KRAS G12C through halogen bonding networks. However, challenges remain in improving metabolic stability, as in vivo pharmacokinetic data indicate rapid dehalogenation in rodent models.
Emerging applications include its use in PROTAC (Proteolysis Targeting Chimera) design, where the dibromopyrrolidine moiety facilitates E3 ligase recruitment. A 2023 patent (WO2023187642) describes its incorporation into novel degrader molecules targeting androgen receptor variants in prostate cancer. Concurrently, safety evaluations in GLP toxicology studies (2024) suggest dose-dependent hepatotoxicity, necessitating further structural optimization for clinical translation.
Industry reports indicate growing demand for this chiral synthon, with current market prices reflecting supply chain constraints in brominated precursor availability. Future research directions include flow chemistry approaches to scale-up production and development of enantiopure variants for CNS-targeting therapeutics. The compound's unique physicochemical properties continue to make it a valuable tool in medicinal chemistry, though its application spectrum may be limited by inherent reactivity constraints.
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